![molecular formula C21H16N4O B2721660 2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 840459-01-0](/img/structure/B2721660.png)
2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline” is a complex organic compound that contains a quinoxaline core, which is a type of heterocyclic compound. Quinoxaline has been the subject of extensive research due to its wide range of physicochemical and biological activities . It is often used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the use of furan-2-carbaldehydes as efficient green C1 building blocks . These are biomass-derived chemicals that can be used to synthesize bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage .Molecular Structure Analysis
The molecular structure of “2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline” is complex, involving a quinoxaline core with a furan and a phenylethyl group attached. The furan group is a heterocyclic compound with a five-membered ring structure composed of one oxygen atom and four carbon atoms . The phenylethyl group is a simple organic compound with a benzene ring attached to an ethyl group .Chemical Reactions Analysis
Quinoxaline and its derivatives have been shown to undergo a variety of chemical reactions. For instance, furan-2-carbaldehydes can be used to synthesize bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage . Additionally, furan-2,5- and furan-2,4-dicarboxylic acid can be formed under solvent-free conditions via a disproportionation reaction .Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
- Research has demonstrated the synthesis of quinoxaline derivatives for evaluation as antitumor agents. Among these, some compounds exhibited significant antitumor activity against various cancer cell lines, highlighting their potential as anticancer agents (Noolvi et al., 2011). Another study focused on the synthesis and evaluation of compounds for their antitumor activity, with certain derivatives showing promising results in inhibiting tumor cell growth (El‐Helw & Hashem, 2020).
Antioxidant and Antimicrobial Properties
- Compounds containing the 2-(furan-2-yl) moiety coupled with quinoline were synthesized and evaluated for their antioxidant and antimicrobial properties. Some of these compounds showed significant activity, suggesting their role as potent antioxidant and antimicrobial agents (Rajpurohit et al., 2017).
Enzyme Inhibition
- Analogues of furan-amidines were evaluated as inhibitors of NQO2, an enzyme of potential interest in cancer chemotherapy and malaria treatment. The study explored structural variations to enhance solubility and decrease basicity while assessing their inhibitory effects on NQO2 activity (Alnabulsi et al., 2018).
Synthesis and Chemical Properties
- Novel synthetic approaches have been developed for the synthesis of imidazo[1,2-a]quinoxalines, exploring different synthetic methods and their potential applications in medicinal chemistry. These studies offer insights into the chemical properties and synthesis routes of compounds related to 2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline, providing a foundation for further research in this area (Deleuze-Masquefa et al., 2009), (Chen et al., 2016).
Orientations Futures
The future directions for research on “2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline” and similar compounds are likely to involve further exploration of their synthesis, reactivity, and potential applications. Quinoxaline derivatives are of significant interest due to their wide range of physicochemical and biological activities , and furan derivatives are considered promising, sustainable, and industrially applicable alternatives to various petroleum-derived chemicals . Therefore, continued research in this area is expected.
Propriétés
IUPAC Name |
2-(furan-2-yl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-2-7-15(8-3-1)12-13-25-20(18-11-6-14-26-18)24-19-21(25)23-17-10-5-4-9-16(17)22-19/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLSLCKBOQBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

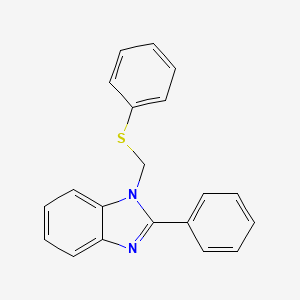
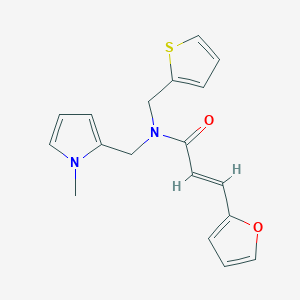
![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)
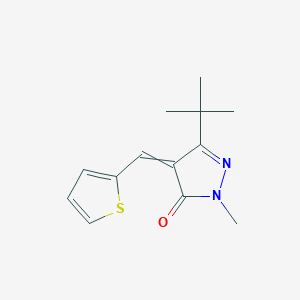
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)
![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)
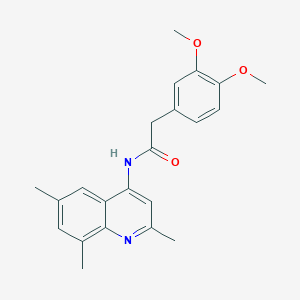
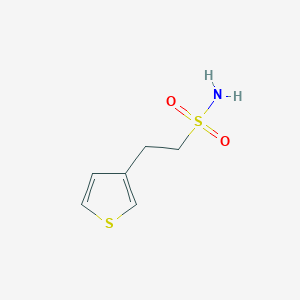
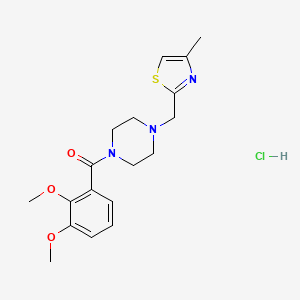
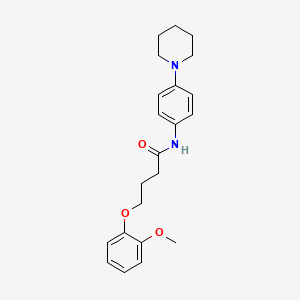
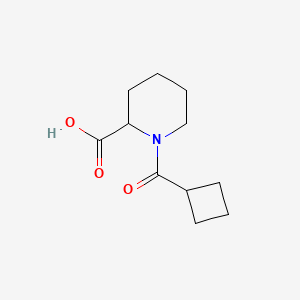
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)
![1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2721599.png)